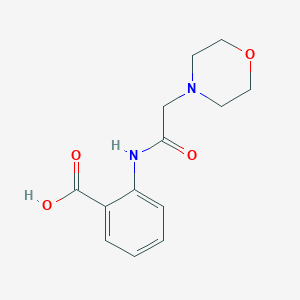

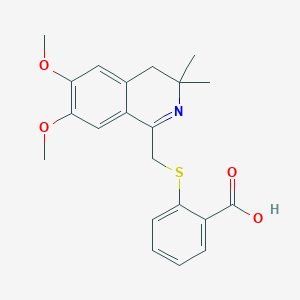

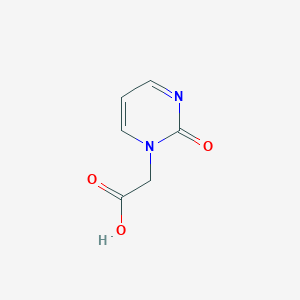

![molecular formula C17H19NO4S B1299465 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid CAS No. 838818-53-4](/img/structure/B1299465.png)

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the CAS Number: 838818-53-4 . It has a molecular weight of 333.41 and its IUPAC name is 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a boiling point of 549.6±60.0 C at 760 mmHg and a melting point of 250-252 C . It is a solid at room temperature .Scientific Research Applications

Medicine: Therapeutic Agent Development

This compound has potential applications in the development of therapeutic agents. Its structural features, particularly the tetramethylphenyl group, may be useful in designing molecules with specific interactions with biological targets. The sulfonylamino group could act as a linker or a functional moiety in drug conjugates, enhancing the pharmacokinetic properties of the drugs .

Agriculture: Pesticide Formulation

In agriculture, the compound could be explored for its use in pesticide formulations. The benzoic acid moiety is a common structural component in herbicides and fungicides. Its modification with a tetramethylphenylsulfonyl group could lead to new compounds with improved activity and selectivity against agricultural pests .

Material Science: Polymer Synthesis

The sulfonylamino group in this compound provides a reactive site for polymerization. It could be used as a monomer in the synthesis of high-performance polymers with specific properties like increased thermal stability or unique electrical characteristics, which are valuable in material science applications .

Environmental Science: Pollutant Removal

Due to its potential to form complexes with metals, this compound might be used in environmental science to remove pollutants from water sources. It could act as a chelating agent, binding to heavy metals and facilitating their extraction from contaminated environments.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition. The tetramethylphenyl group might interact with specific amino acid residues in the active site of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .

Pharmacology: Pharmacodynamic Studies

Pharmacologically, the compound could be investigated for its interactions with various receptors or ion channels. Understanding how the sulfonylamino and benzoic acid groups affect binding affinity and specificity could lead to the development of new pharmacological tools .

Safety and Hazards

properties

IUPAC Name |

3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYTXIQORGJGNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367156 |

Source

|

| Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid | |

CAS RN |

838818-53-4 |

Source

|

| Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

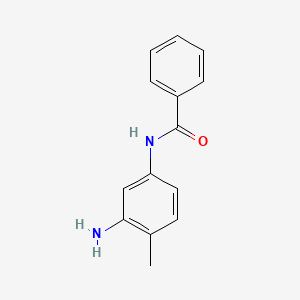

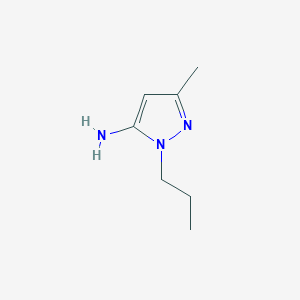

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

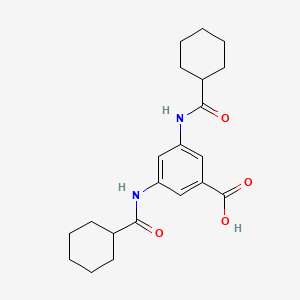

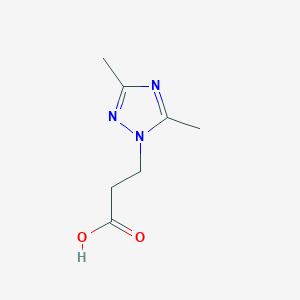

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

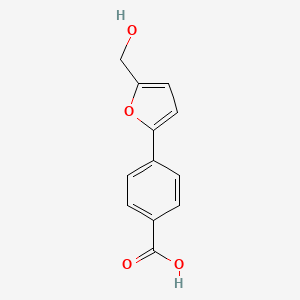

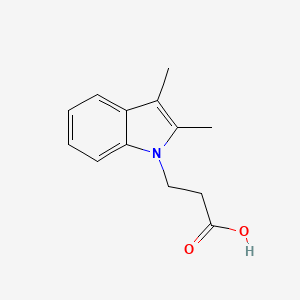

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)